molecular formula C20H18N4O3 B2404496 3-ethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207033-55-3

3-ethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2404496
M. Wt: 362.389
InChI Key: FFRZEKOLYSDAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .


Synthesis Analysis

Benzoxazinone derivatives are the most widespread intermediates in the formation of 2,3-disubstituted quinazolinone derivatives . For example, 2-methyl-4H-benzo[d][1,3]oxazin-4-one was prepared by refluxing a mixture of anthranilic acid with acetic anhydride in acetic acid .


Molecular Structure Analysis

Quinazolines and quinazolinones are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .


Chemical Reactions Analysis

Quinazolines and quinazolinones are used in the synthesis of diverse molecules with physiological significance and pharmacological utility .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline and quinazolinone derivatives can vary widely depending on their specific structure .

Safety And Hazards

The safety and hazards associated with quinazoline and quinazolinone derivatives can vary widely depending on their specific structure and the biological system in which they are acting .

Future Directions

The future directions of research into quinazoline and quinazolinone derivatives are likely to continue to focus on their synthesis and the exploration of their biopharmaceutical activities .

properties

IUPAC Name

3-ethyl-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-3-23-19(25)15-10-6-7-11-16(15)24(20(23)26)12-17-21-18(22-27-17)14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRZEKOLYSDAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

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